1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-methoxybenzyl)urea
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Overview
Description
1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-methoxybenzyl)urea is a complex organic compound that features a benzo[b]thiophene moiety, a hydroxypropyl group, and a methoxybenzyl urea structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-methoxybenzyl)urea typically involves multiple steps:
Formation of Benzo[b]thiophene Core: This can be achieved through cyclization reactions of 2-alkynyl thioanisoles catalyzed by gold(I)–IPr hydroxide.
Introduction of Hydroxypropyl Group: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction, where a suitable hydroxypropyl halide reacts with the benzo[b]thiophene derivative.
Formation of Methoxybenzyl Urea: This step involves the reaction of the hydroxypropyl-benzo[b]thiophene intermediate with 4-methoxybenzyl isocyanate under controlled conditions to form the final urea compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-methoxybenzyl)urea can undergo various chemical reactions, including:
Oxidation: The benzo[b]thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The urea group can be reduced to form corresponding amines.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Ethers or esters.
Scientific Research Applications
1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-methoxybenzyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-methoxybenzyl)urea involves its interaction with specific molecular targets. The benzo[b]thiophene moiety can interact with various enzymes and receptors, potentially modulating their activity. The hydroxypropyl and methoxybenzyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Substituted Benzo[b]thiophenes: These compounds share the benzo[b]thiophene core and have similar chemical properties.
Methoxybenzyl Ureas: Compounds with similar urea structures but different substituents.
Uniqueness
1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-methoxybenzyl)urea is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the benzo[b]thiophene moiety, hydroxypropyl group, and methoxybenzyl urea structure makes it distinct from other related compounds.
Properties
IUPAC Name |
1-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-[(4-methoxyphenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-20(24,18-11-15-5-3-4-6-17(15)26-18)13-22-19(23)21-12-14-7-9-16(25-2)10-8-14/h3-11,24H,12-13H2,1-2H3,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXTWFCEAPUZTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCC1=CC=C(C=C1)OC)(C2=CC3=CC=CC=C3S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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